N-(4-chlorobenzyl)-2-methylpropan-2-amine
Overview
Description
“N-(4-chlorobenzyl)-2-methylpropan-2-amine” is a chemical compound that contains a benzyl group substituted with a chlorine atom, and a 2-methylpropan-2-amine group . The exact properties of this compound would depend on its specific structure and stereochemistry.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring substituted with a chlorine atom and a 2-methylpropan-2-amine group . The exact structure would depend on the specific stereochemistry of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure and stereochemistry . Without specific experimental data, it’s difficult to provide a detailed analysis of the physical and chemical properties .Scientific Research Applications
Reductive Amination Processes
N-(4-chlorobenzyl)-2-methylpropan-2-amine is synthesized through reductive amination processes. Expedient synthesis methods using reusable cobalt oxide nanoparticles and other earth-abundant metal-based catalysts have been developed for the selective synthesis of such N-methylated and N-alkylated amines, which are vital in life-science molecule activities (Senthamarai et al., 2018).
Applications in Industry
These amines play a significant role in the chemical industry, being extensively applied in the manufacture of agrochemicals, pharmaceuticals, detergents, fabric softeners, lubricants, polymers, and food additives. Different synthesis processes like hydroamination, hydroaminomethylation, and direct alcohol amination are employed to produce such amines, highlighting their broad applicability in various industrial sectors (Pera‐Titus & Shi, 2014).
Importance in Organic Synthesis and Medicinal Chemistry
In the context of organic synthesis and medicinal chemistry, these amines, including this compound, serve as key intermediates. They are utilized in the creation of advanced chemicals, pharmaceuticals, agrochemicals, biomolecules, dyes, and polymers. Their functionalization through catalytic reductive aminations using molecular hydrogen is crucial for cost-effective and sustainable production (Murugesan et al., 2020).
Role in Antibacterial and Cytotoxic Activities
The compound shows potential in antibacterial and cytotoxic activities. Novel derivatives of this compound have been synthesized and evaluated for their anti-bacterial and cytotoxic properties, indicating its significance in drug development and biological applications (Noolvi et al., 2014).
Analytical Applications
In analytical chemistry, the amines derived from compounds like this compound are used in chromatographic techniques. They are crucial in the separation and quantification of contaminants in consumer products, such as in the determination of aromatic amines in hair dyes (Lizier & Zanoni, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICVKQRXOJHCOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358612 | |
Record name | STK513469 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46234-01-9 | |
Record name | STK513469 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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